3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL
Overview
Description
3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL is a complex organic compound characterized by its unique molecular structure, which includes a methoxy group attached to a phenyl ring and a benzo[D]isoxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL typically involves multiple steps, starting with the formation of the phenyl ring and subsequent functionalization. One common synthetic route includes the reaction of 4-methoxyphenylamine with chloroacetic acid to form an intermediate, which is then cyclized under acidic conditions to yield the benzo[D]isoxazole core.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL has found applications in various scientific fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the treatment of certain diseases due to its unique chemical structure.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)propionic acid
3-(4-Methoxyphenyl)-1-propanol
4-Methoxyphenol (Mequinol)
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1,2-benzoxazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-17-11-5-2-9(3-6-11)14-12-7-4-10(16)8-13(12)18-15-14/h2-8,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNUGYGHEHFFLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722942 | |
Record name | 3-(4-Methoxyphenyl)-1,2-benzoxazol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-25-6 | |
Record name | 3-(4-Methoxyphenyl)-1,2-benzoxazol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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